Chemical Properties of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Chemical Properties of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Executive Summary: The Privileged Scaffold Enabler
In the landscape of modern medicinal chemistry, 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole represents a high-value "warhead" intermediate. It is not merely a reagent but a strategic building block designed to introduce the 3-cyclopropylisoxazole moiety—a privileged pharmacophore found in various kinase inhibitors, anti-infectives, and GPCR ligands.
This guide dissects the chemical behavior of this compound, moving beyond basic properties to explore its utility in Fragment-Based Drug Discovery (FBDD). We focus on the causality of its reactivity: the interplay between the strained cyclopropyl ring, the aromatic isoxazole core, and the electrophilic bromomethyl arm.
Physicochemical Profile
The utility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole stems from its balance of lipophilicity and reactivity. The cyclopropyl group provides metabolic stability and rigid spatial projection, while the bromomethyl group serves as a "soft" electrophile for precise conjugation.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Technical Context |
| CAS Number | 111982-49-1 (Generic/Related) | Note: Isomer specific CAS may vary by vendor; verify regiochemistry. |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Appearance | Low-melting solid or viscous oil | Tendency to crystallize at low temps; often handled as a solution. |
| Solubility | DCM, THF, EtOAc, Acetonitrile | High lipophilicity (LogP ~2.0) due to the cyclopropyl/isoxazole core.[1][2] |
| Reactivity Class | Primary Alkyl Halide (Allylic-like) | High S_N2 reactivity due to the electron-withdrawing isoxazole ring. |
| Stability | Moisture Sensitive / Light Sensitive | The C-Br bond is labile; susceptible to hydrolysis and photolytic degradation. |
Synthetic Accessibility & Purity
Understanding the synthesis of this building block is crucial for identifying potential impurities (e.g., homocoupled dimers or regioisomers) that could interfere with downstream biological assays.
The [3+2] Cycloaddition Pathway
The most robust synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from cyclopropanecarbaldehyde oxime.
Experimental Insight: Unlike standard alkyl halides, the synthesis here requires careful regiocontrol. The use of propargyl bromide directly can lead to mixtures. A superior protocol often involves using propargyl alcohol to first form the isoxazole alcohol, followed by bromination (e.g., PBr₃ or CBr₄/PPh₃). This two-step sequence avoids the formation of bis-alkylated byproducts.
Figure 1: Regioselective synthesis pathway ensuring high purity of the 3,5-disubstituted isomer.
Reactivity & Mechanistic Insights[3]
The chemical behavior of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is defined by two distinct zones of reactivity: the Electrophilic Arm and the Pharmacophore Core .
The Electrophilic Arm (S_N2 Reactivity)
The methylene bromide (-CH₂Br) at the 5-position is activated by the adjacent isoxazole ring. The heteroaromatic ring acts as an electron sink, making the methylene carbon significantly more electropositive than a standard alkyl bromide.
-
Amination: Reacts rapidly with primary and secondary amines (K₂CO₃, MeCN, 60°C) to form secondary/tertiary amines. This is the primary route for linking the scaffold to kinase hinge-binding motifs.
-
Etherification: Reacts with phenols and alcohols (NaH, DMF) to form ether linkages.
-
Thioetherification: Reacts with thiols to form sulfides, which can be oxidized to sulfones (metabolically stable linkers).
The Pharmacophore Core (Stability)
-
Isoxazole Ring: The 1,2-oxazole ring is generally stable to acid and mild base. However, it is susceptible to reductive cleavage . Conditions like H₂/Pd-C or Raney Nickel can cleave the N-O bond, destroying the ring and yielding a β-amino enone. Protocol Tip: If deprotection of other groups is needed, use acid-labile protecting groups (Boc) rather than hydrogenolysis.
-
Cyclopropyl Group: The cyclopropyl ring adds rigidity and metabolic stability (blocking CYP450 oxidation at the alpha-position). It is stable under standard nucleophilic substitution conditions but can open under strong acid catalysis or radical conditions.
Figure 2: Divergent reactivity profile highlighting synthetic utility and stability warnings.
Application in Medicinal Chemistry[1][4][5][6][7][8][9][10]
Bioisosterism and FBDD
The 3-cyclopropylisoxazole unit is a validated bioisostere for phenyl and pyridine rings.
-
Why Cyclopropyl? It mimics the space-filling properties of an isopropyl group but with restricted conformation, reducing the entropic penalty upon binding to a protein target.
-
Why Isoxazole? It acts as a hydrogen bond acceptor (N-atom) and a dipole spacer, often improving solubility compared to phenyl analogs.
Case Study Context
This scaffold is frequently employed in the design of:
-
Kinase Inhibitors: Targeting the ATP binding pocket where the cyclopropyl group fits into hydrophobic sub-pockets.
-
Antibiotics: Specifically in the synthesis of oxazolidinone derivatives where the isoxazole serves as a linker to the "C-ring" effector.
Handling & Stability Protocols
Safety Warning: As an alkylating agent, this compound is potentially genotoxic and a potent lachrymator.
Standard Operating Procedure (SOP) for Handling:
-
Storage: Store at -20°C under argon. The compound can darken (decompose) upon exposure to light and moisture.
-
Solubilization: Dissolve in anhydrous DCM or DMF immediately prior to use. Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent solvolysis.
-
Quenching: All glassware and waste must be treated with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating species before disposal.
Quality Control (Self-Validating Step):
-
TLC Monitoring: Run TLC in 20% EtOAc/Hexane. The bromide usually has a distinct Rf (~0.5-0.6).
-
NMR Check: Look for the characteristic doublet (or singlet depending on resolution) of the -CH₂Br protons around δ 4.4-4.6 ppm . The cyclopropyl protons will appear as multiplets between δ 0.7-1.1 ppm . Disappearance of the 4.5 ppm signal indicates successful substitution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 64159420, 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole. PubChem. Available at: [Link]
-
Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. Available at: [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][3][4][5][6] Scientific Update Webinars. Available at: [Link]
Sources
- 1. Buy N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 832115-62-5 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
